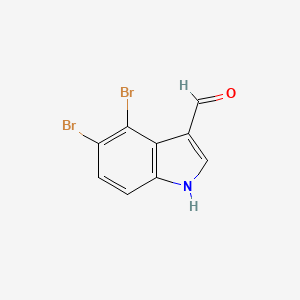

4,5-Dibromo-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5Br2NO |

|---|---|

Molecular Weight |

302.95 g/mol |

IUPAC Name |

4,5-dibromo-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C9H5Br2NO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H |

InChI Key |

MNUFSDLPWKVTIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2C=O)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 4,5 Dibromo 1h Indole 3 Carbaldehyde

Retrosynthetic Pathways for 4,5-Dibromo-1H-indole-3-carbaldehyde

Retrosynthetic analysis of this compound reveals two principal strategic disconnections. These pathways dictate the sequence of bromination and formylation reactions, each presenting distinct advantages and challenges concerning reagent choice and regiochemical control.

Pathway A: Formylation of a Dibrominated Indole (B1671886) Core. This approach involves the disconnection of the C3-formyl group, identifying 4,5-dibromo-1H-indole as the key precursor. The primary synthetic challenge in this route is the initial regioselective synthesis of the dibromoindole intermediate, followed by a C3-selective formylation reaction.

Pathway B: Dibromination of an Indole Aldehyde. This alternative pathway involves the disconnection of the two bromine-carbon bonds. The synthesis begins with the readily available 1H-indole-3-carbaldehyde, which is then subjected to a direct dibromination reaction. The success of this strategy hinges on achieving selective bromination at the C4 and C5 positions of the indole ring, overcoming the directing effects of both the indole nitrogen and the electron-withdrawing C3-aldehyde group.

Both pathways are synthetically viable, but the choice often depends on the availability of starting materials and the desired control over the introduction of functional groups.

Direct Bromination Strategies for Indole-3-carbaldehyde Derivatives

This approach corresponds to Pathway B, where the indole core is first functionalized with a formyl group at the C3 position, followed by the introduction of bromine atoms. The C3-formyl group is an electron-withdrawing group, which deactivates the indole ring towards electrophilic substitution, thereby influencing the regioselectivity of subsequent bromination steps.

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. While the C3 position is the most nucleophilic, its occupation by a carbaldehyde group directs subsequent electrophiles to the benzo moiety of the indole. The regioselectivity of bromination on the indole ring can be controlled by varying the N(1) protecting group and the choice of brominating agent. acs.org For indole-3-carboxylate (B1236618) derivatives, treatment with bromine in acetic acid has been shown to yield 5,6-dibromoindoles regioselectively. rsc.org Achieving the specific 4,5-dibromo substitution pattern on an indole-3-carbaldehyde substrate requires careful selection of conditions to overcome other potential substitution patterns (e.g., C5, C6, or C7). Research has shown that bromination can significantly increase the potency of indole carboxaldehydes in certain biological applications, highlighting the importance of developing selective halogenation methods. mdpi.com

The outcome of the bromination of indole derivatives is highly dependent on the reagents and the conditions employed. Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of solvent, reaction temperature, and stoichiometry of the brominating agent are critical parameters that must be optimized to achieve the desired 4,5-dibromination product while minimizing the formation of mono-brominated or other di-brominated isomers. For instance, free radical bromination versus electrophilic processes can lead to different regiochemical outcomes. acs.org

| Brominating Agent | Typical Solvents | Key Conditions/Observations | Primary Outcome/Selectivity |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid, Dichloromethane (DCM), Dimethylformamide (DMF) | Can lead to multiple brominations if stoichiometry is not controlled. Acetic acid is a common solvent for regioselective dibromination. rsc.org | Can be tuned for di- or tri-bromination. Selectivity is substrate-dependent (e.g., 5,6-dibromination for methyl indole-3-carboxylate). rsc.org |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄), Acetonitrile (B52724) (MeCN), Tetrahydrofuran (THF) | Often used for mono-bromination at specific positions. The regioselectivity can be controlled by the choice of N(1) protecting group on the indole. acs.org | Highly dependent on indole substituents; can favor bromination at C2, C3, or the benzene (B151609) ring. acs.org |

Formylation Reactions for Indole Ring System Construction

This section details Pathway A, where a pre-functionalized 4,5-dibromo-1H-indole undergoes formylation. This strategy relies on the high regioselectivity of certain formylation reactions for the C3 position of the indole ring.

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.comekb.eg The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.orgwikipedia.org

The mechanism involves the electrophilic attack of the Vilsmeier reagent at the highly nucleophilic C3 position of the indole ring. youtube.com This attack forms an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the corresponding 1H-indole-3-carbaldehyde. wikipedia.org The reaction is known for its high yields, mild conditions, and excellent regioselectivity for the C3 position, making it the method of choice for many indole formylations. ijpcbs.comekb.eg A patent describes the synthesis of various substituted indole-3-carboxaldehyde (B46971) compounds, including 5-bromo-1H-indole-3-carbaldehyde, using the Vilsmeier-Haack reaction with high yields. google.com

| Reagents | Typical Solvents | Temperature Range | Key Features |

|---|---|---|---|

| POCl₃ / DMF | DMF (as reagent and solvent), Dichloromethane (DCM) | 0 °C to reflux | Most common and cost-effective method. High yields and C3 selectivity. ijpcbs.comchemistrysteps.comgoogle.com |

| Oxalyl Chloride / DMF | DCM, THF | -20 °C to room temperature | Can be a milder alternative to POCl₃. |

| Phosphine / Iodoform | DMF | Room temperature | Alternative method for generating the Vilsmeier reagent. |

While the Vilsmeier-Haack reaction is predominant, other methods for indole formylation exist. These alternatives can be advantageous when substrates are sensitive to the acidic or harsh conditions of the classical Vilsmeier-Haack protocol. acs.org Recent advancements have focused on developing milder and more functional-group-tolerant procedures.

One notable alternative involves the use of alkyl orthoesters, such as trimethyl orthoformate (TMOF), as the formylating agent, catalyzed by a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂). acs.org This method allows for the efficient C-H formylation of indoles under ambient conditions. Other reagents that have been employed for indole formylation with varying degrees of success include formaldehyde, glyoxylic acid, and dimethyl sulfoxide (B87167) (DMSO). acs.org These methods provide a broader toolbox for chemists to introduce the crucial formyl group onto the indole scaffold, accommodating a wider range of substrates and functional groups. ijpcbs.comacs.org

| Formylating Agent/System | Catalyst/Activator | Key Advantages |

|---|---|---|

| Trimethyl Orthoformate (TMOF) | Boron trifluoride diethyl etherate (BF₃·OEt₂) | Mild, operationally simple, rapid, and efficient for a wide range of C-formylindoles. acs.org |

| Dimethyl Sulfoxide (DMSO) | Acidic conditions | Utilizes an inexpensive and readily available reagent. acs.org |

| Glyoxylic Acid | Electrochemical methods | Offers an alternative activation strategy under mild conditions. acs.org |

| Formaldehyde | Various conditions | A fundamental C1 source for formylation. acs.org |

Cyclization and Annulation Reactions in the Synthesis of this compound Precursors

The construction of the 4,5-dibromo-1H-indole scaffold is the crucial first stage in the synthesis of the target carbaldehyde. This is typically achieved by forming the indole core from a suitably substituted benzene precursor, followed by the introduction of the aldehyde group at the C3 position, often via a Vilsmeier-Haack reaction. nih.govchemistrysteps.comwikipedia.org Several cyclization and annulation strategies can be adapted to prepare the key 4,5-dibromo-1H-indole intermediate.

One of the most versatile methods for constructing substituted indoles is the Larock heteroannulation . wikipedia.org This palladium-catalyzed reaction involves the coupling of an ortho-iodoaniline with a disubstituted alkyne. nih.govacs.org To generate a 4,5-dibromoindole, this strategy would necessitate a highly substituted 3,4-dibromo-2-iodoaniline as the starting material. The reaction proceeds through oxidative addition of the aryl iodide to a Pd(0) complex, followed by alkyne insertion and reductive elimination to form the indole ring. acs.org The regioselectivity is generally controlled by sterics, with the larger alkyne substituent being directed to the C2 position of the indole. acs.org

Another powerful strategy is the Bartoli indole synthesis , which is particularly useful for preparing 4-substituted indoles. This method involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. nih.gov For the synthesis of the 4,5-dibromoindole precursor, this would require 1,2-dibromo-3-nitrobenzene (B2914482) as the starting material. The reaction mechanism is thought to involve a nih.govnih.gov-sigmatropic rearrangement. nih.gov

Electrophilic cyclization of 2-alkynylanilines represents a direct route to the indole nucleus. chim.it This approach would begin with the synthesis of an N-protected 2-alkynyl-3,4-dibromoaniline. Treatment of this precursor with an electrophilic reagent, such as iodine or other halogen sources, induces cyclization to form the indole ring. chim.itacs.org While this method is often employed to install a C3-halogen, conditions can be modified to yield the C3-unsubstituted indole.

Finally, transition-metal-catalyzed C-H annulation reactions have emerged as modern and efficient methods for indole synthesis. pkusz.edu.cn For instance, a rhodium-catalyzed reaction using a removable triazene (B1217601) directing group on a dibromoaniline substrate could achieve cyclization with an alkyne, offering a direct route to the substituted indole core. pkusz.edu.cn

The choice of method often depends on the availability of the starting materials and the desired substitution pattern. Once the 4,5-dibromo-1H-indole precursor is obtained, the final formylation step at the electron-rich C3 position is readily accomplished using the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgorganic-chemistry.orgyoutube.com

| Synthetic Strategy | Key Precursor | Typical Reagents | Key Advantages |

|---|---|---|---|

| Larock Heteroannulation | 3,4-Dibromo-2-iodoaniline | Pd(OAc)₂, PPh₃, K₂CO₃, Alkyne | High versatility and tolerance of functional groups. wikipedia.orgnih.gov |

| Bartoli Indole Synthesis | 1,2-Dibromo-3-nitrobenzene | Vinylmagnesium bromide, THF | Effective for synthesizing 4-substituted indoles. nih.gov |

| Electrophilic Cyclization | N-protected-2-alkynyl-3,4-dibromoaniline | I₂, NIS, PIDA/LiBr | Direct formation of the indole ring from an alkyne precursor. chim.itacs.org |

| Triazene-Directed C-H Annulation | 1-(3,4-Dibromophenyl)-3,3-diethyltriaz-1-ene | [RhCp*Cl₂]₂, AgSbF₆, Alkyne | Bypasses the need for pre-halogenated starting materials. pkusz.edu.cn |

Green Chemistry Principles and Sustainable Synthesis of Halogenated Indoles

The synthesis of halogenated organic compounds traditionally relies on reagents and conditions that are often hazardous and environmentally damaging. rsc.org The principles of green chemistry aim to mitigate this impact by promoting the use of safer solvents, reducing waste, improving atom economy, and utilizing catalytic methods. nih.gov These principles are increasingly being applied to the synthesis of halogenated indoles.

A significant advancement in the sustainable halogenation of indoles is the use of an oxone-halide system . organic-chemistry.orgacs.orgnih.gov This method provides an environmentally friendly alternative to conventional halogenating agents like elemental bromine (Br₂) or N-bromosuccinimide (NBS). acs.org The reaction utilizes oxone (potassium peroxymonosulfate) as a benign terminal oxidant in combination with a simple alkali metal halide, such as sodium bromide (NaBr), to generate the reactive halogenating species in situ. acs.orgacs.org This process eliminates the need for stoichiometric halogenating agents and avoids the production of toxic organic byproducts. nih.gov The reactions are typically run in safer solvents like acetonitrile and proceed under mild conditions. organic-chemistry.org

Biocatalysis offers another powerful green approach to halogenation. Flavin-dependent halogenase enzymes, such as RebH, can catalyze the regioselective halogenation of tryptophan and indole derivatives with high precision. nih.gov These enzymatic reactions occur in aqueous media under ambient temperature and pressure, representing a significant improvement over traditional chemical methods that often require harsh conditions and produce isomeric mixtures. nih.gov This method aligns with green chemistry principles by using renewable catalysts (enzymes) and safe solvents (water).

Furthermore, the development of organocatalytic halogenation provides a metal-free alternative. For example, indole-catalyzed electrophilic bromination has been reported as an environmentally benign method suitable for a range of aromatic substrates. rsc.org The application of such principles—avoiding hazardous reagents, using catalytic processes, and minimizing waste—is crucial for the sustainable production of complex molecules like this compound.

| Halogenation Method | Typical Reagents | Green Chemistry Aspects | Limitations/Drawbacks |

|---|---|---|---|

| Traditional (e.g., NBS) | N-Bromosuccinimide (NBS), CCl₄ | - Stoichiometric use of reagent.

| Poor atom economy, hazardous reagents and solvents. |

| Oxone-Halide System | Oxone, NaBr, CH₃CN | - Catalytic or stoichiometric use of simple halide salt.

| Requires control over reaction conditions to ensure selectivity. organic-chemistry.org |

| Enzymatic Halogenation | Halogenase enzyme, NaBr, O₂, FADH₂ | - High regioselectivity.

| Substrate scope can be limited by enzyme specificity. |

Chemical Reactivity and Mechanistic Transformations of 4,5 Dibromo 1h Indole 3 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group at the C-3 position is a key site for various chemical modifications, including oxidation, reduction, and condensation reactions. These transformations are fundamental in elaborating the molecular structure and introducing new functional moieties.

The aldehyde functional group of 4,5-Dibromo-1H-indole-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 4,5-Dibromo-1H-indole-3-carboxylic acid. This transformation is a common step in the synthesis of indole-3-carboxylic acid derivatives, which are investigated for various biological activities, including potential applications as herbicides. beilstein-journals.orgnih.gov Standard oxidizing agents are effective for this conversion. The resulting carboxylic acid serves as a precursor for further derivatization, such as esterification or amide bond formation. In a broader context, the oxidation of indole-3-aldehydes is a well-established method for producing indole-3-carboxylic acids, which are important intermediates in medicinal chemistry.

| Reactant | Oxidizing Agent | Product |

| This compound | e.g., Potassium permanganate (B83412) (KMnO₄), Silver(I) oxide (Ag₂O) | 4,5-Dibromo-1H-indole-3-carboxylic acid |

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (4,5-Dibromo-1H-indol-3-yl)methanol. This reaction is typically achieved using hydride-based reducing agents. This transformation is crucial for synthesizing indole-3-methanol derivatives, which are valuable intermediates for further functionalization, such as the introduction of leaving groups to facilitate nucleophilic substitution reactions. nih.gov

| Reactant | Reducing Agent | Product |

| This compound | e.g., Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | (4,5-Dibromo-1H-indol-3-yl)methanol |

The aldehyde group is highly susceptible to condensation reactions with various nucleophiles, particularly active methylene (B1212753) compounds in what is known as the Knoevenagel condensation. acgpubs.orgacgpubs.orgnih.gov This reaction, typically catalyzed by a weak base like piperidine, involves the reaction of this compound with compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form α,β-unsaturated systems. scirp.orgekb.eg These products are versatile intermediates for synthesizing a variety of heterocyclic compounds fused to the indole (B1671886) core. scirp.org

Iminylation, the reaction with primary amines, leads to the formation of Schiff bases or imines. This reaction is fundamental for introducing nitrogen-based functional groups and serves as a pathway to more complex nitrogen-containing heterocyclic systems. For instance, reaction with hydrazine (B178648) derivatives can yield corresponding hydrazones. scirp.org

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product Type |

| This compound | Malononitrile | Piperidine/Acetic Acid | 2-( (4,5-Dibromo-1H-indol-3-yl)methylene)malononitrile |

| This compound | Ethyl Cyanoacetate | Piperidine/Acetic Acid | Ethyl 2-cyano-3-(4,5-dibromo-1H-indol-3-yl)acrylate |

| This compound | Rhodanine-3-acetic acid | Sodium Acetate/Acetic Acid | [5-((4,5-Dibromo-1H-indol-3-yl)methylene)-1,3-thiazolidin-3-yl]acetic acid |

Transformations Involving Bromine Substituents

The bromine atoms at the C-4 and C-5 positions of the indole ring are key handles for introducing molecular diversity through substitution and cross-coupling reactions. These transformations allow for the construction of carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this starting material.

Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of an indole is generally challenging. However, the presence of electron-withdrawing groups can facilitate such reactions. nih.gov In this compound, the aldehyde group at C-3 and the bromine atoms themselves exert an electron-withdrawing effect, which can activate the C-4 and C-5 positions towards nucleophilic attack. While direct SNAr to displace the bromo groups is not common without strong activation (e.g., the presence of a nitro group), certain activated nucleophiles or specific reaction conditions might enable substitution. nii.ac.jpsemanticscholar.org Mechanistic studies on related systems suggest that such reactions can proceed through a concerted or borderline mechanism, which may be subject to base catalysis. nih.gov

The bromine substituents at C-4 and C-5 are ideally suited for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming C-C bonds. thermofisher.commdpi.comresearchgate.net Reactions like the Suzuki-Miyaura and Heck couplings are widely employed to functionalize haloindoles. researchgate.netorganic-chemistry.orgnih.gov

The Suzuki-Miyaura coupling involves the reaction of the dibromoindole with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This method is highly efficient for creating biaryl linkages. For dihaloaromatic compounds, it is often possible to achieve regioselective or sequential couplings by controlling the reaction conditions, allowing for the stepwise introduction of different aryl groups at the C-4 and C-5 positions. nih.govrsc.org

The Heck reaction couples the dibromoindole with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond, resulting in a vinylated indole derivative. organic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

These cross-coupling reactions represent a cornerstone in the synthetic utility of this compound, enabling the synthesis of a vast array of complex, polysubstituted indole derivatives. mit.edu

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 4-Aryl-5-bromo-1H-indole-3-carbaldehyde or 4,5-Diaryl-1H-indole-3-carbaldehyde |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand (e.g., PPh₃) / Base | 4-Bromo-5-styryl-1H-indole-3-carbaldehyde or 4,5-Distyryl-1H-indole-3-carbaldehyde |

Reactivity at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, although its reactivity is modulated by its participation in the aromatic system. Functionalization at this position is a common strategy to protect the N-H group or to introduce functionalities that modulate the molecule's biological or chemical properties. ekb.eg

Modification of the indole nitrogen in this compound can be achieved through various N-functionalization strategies, including alkylation, acylation, and sulfonation. These reactions typically involve the deprotonation of the N-H group with a suitable base to form the more nucleophilic indolide anion, which then reacts with an electrophile.

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen is a fundamental transformation. For the parent 1H-indole-3-carbaldehyde, this is commonly achieved by treatment with an alkyl halide in the presence of a base. mdpi.com For instance, N-methylation and N-benzylation have been successfully performed using methyl iodide and benzyl (B1604629) chloride, respectively, in a mixture of acetonitrile (B52724) and DMF with potassium carbonate as the base. mdpi.com Another effective method involves the use of sodium hydride (NaH) in an aprotic solvent like THF to generate the indolide anion, followed by the addition of the alkyl halide.

The presence of two electron-withdrawing bromine atoms on the benzene portion of the this compound scaffold would increase the acidity of the N-H proton compared to the unsubstituted indole-3-carbaldehyde. This facilitates deprotonation, but also decreases the nucleophilicity of the resulting anion, which might necessitate more reactive alkylating agents or harsher reaction conditions.

Table 1: Representative N-Alkylation Reactions of 1H-Indole-3-carbaldehyde

| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl Iodide | K₂CO₃ | CH₃CN / DMF | 1-Methyl-1H-indole-3-carbaldehyde | 87.3 | mdpi.com |

| Benzyl Chloride | K₂CO₃ | CH₃CN / DMF | 1-Benzyl-1H-indole-3-carbaldehyde | 78.8 | mdpi.com |

N-Acylation: N-acylation introduces an acyl group to the indole nitrogen, typically forming an N-acylindole. This reaction is often used for the protection of the indole nitrogen. Common acylating agents include acyl chlorides and acid anhydrides, usually in the presence of a base like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP). For example, 1H-indole-3-carbaldehyde can be N-acylated with chloroacetyl chloride in the presence of triethylamine to yield 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde. derpharmachemica.com A study on 5-substituted indoles found that N-acylation using dicyclohexylcarbodiimide (B1669883) (DCC) and DMAP was highly effective, particularly when an electron-withdrawing group was present at the C-5 position. researchgate.net This suggests that this compound would be a suitable substrate for this type of transformation. The resulting N-acylated products are generally more stable and less prone to side reactions under certain conditions.

Table 2: Example of N-Acylation of 1H-Indole-3-carbaldehyde

| Acylating Agent | Base | Solvent | Product | Reference |

|---|

N-Sulfonation: The introduction of a sulfonyl group (e.g., tosyl or benzenesulfonyl) at the N-1 position is another important protection strategy. This is typically achieved by reacting the indole with a sulfonyl chloride in the presence of a base. The resulting N-sulfonylindoles are significantly less nucleophilic and more stable to acidic conditions. For indole derivatives, methods using bases like sodium hydroxide (B78521) or triethylamine have been shown to be effective for introducing benzenesulfonyl groups in high yields. researchgate.net Given the increased acidity of its N-H proton, this compound is expected to react readily with sulfonyl chlorides under basic conditions.

Multicomponent Reactions (MCRs) Incorporating this compound as a Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are powerful tools in synthetic chemistry for building molecular complexity. researchgate.net Indole-3-carbaldehyde and its derivatives are valuable building blocks in such reactions due to the reactivity of both the aldehyde group and the indole core. researchgate.netunifi.it

Although specific examples utilizing this compound in MCRs are not prominently documented, its participation in such reactions can be anticipated based on the known reactivity of other indole-3-carbaldehydes. The aldehyde functionality can readily participate in the formation of imines or undergo nucleophilic attack, while the indole ring itself can act as a nucleophile.

For example, indole aldehydes are known to be key components in the synthesis of various heterocyclic systems. rsc.org One common MCR is the synthesis of 3-amino-1,5-dihydro-2H-pyrrol-2-ones from the reaction of an aldehyde, an amine, and a dialkyl acetylenedicarboxylate. It is plausible that this compound could serve as the aldehyde component in this and similar MCRs to generate complex, highly functionalized, and potentially biologically active heterocyclic structures incorporating the dibromoindole moiety.

Advanced Reaction Mechanisms and Pathways (e.g., biomimetic transformations)

Biomimetic synthesis aims to mimic natural biosynthetic pathways to achieve the synthesis of complex molecules. Indole alkaloids, a large class of natural products, are often biosynthesized through oxidative transformations of simpler indole precursors like tryptophan.

While specific studies on biomimetic transformations of this compound are lacking, research on related indole derivatives offers insight into potential reaction pathways. For instance, the dye-induced photo-oxygenation of indole-3-acetaldehyde derivatives has been investigated as a biomimetic conversion of indoles into quinolines, proceeding through the cleavage of the N1-C2 bond. clockss.org This type of oxidative cleavage is hypothesized to be involved in the biosynthesis of certain quinine (B1679958) alkaloids from indole alkaloids. clockss.org

Another relevant transformation is the oxidation of the indole ring to form 2-oxindoles, a core structure in many biologically active alkaloids. Green, halide-catalyzed oxidation methods using sustainable oxidants have been developed for this purpose. researchgate.net It is conceivable that this compound could undergo similar oxidative rearrangements or cleavages under biomimetic conditions, potentially leading to novel molecular scaffolds. The halogen substituents could influence the reaction pathway and the stability of intermediates, offering a route to unique halogenated products. However, such pathways remain speculative without direct experimental evidence for this specific substrate.

Advanced Structural Elucidation and Conformational Dynamics of 4,5 Dibromo 1h Indole 3 Carbaldehyde and Its Derivatives

Spectroscopic Methodologies for Detailed Structural Characterization

Spectroscopic techniques are indispensable tools for the detailed characterization of molecular structures. In the case of 4,5-Dibromo-1H-indole-3-carbaldehyde, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (IR and Raman), and high-resolution mass spectrometry provides a comprehensive understanding of its atomic connectivity and functional group arrangement.

The proton NMR (¹H NMR) spectrum is expected to show distinct signals for the protons on the indole (B1671886) core. The aldehyde proton (CHO) would appear as a singlet at a downfield chemical shift, typically in the range of δ 9.8-10.1 ppm. The remaining aromatic protons would exhibit chemical shifts influenced by the electron-withdrawing effects of the bromine and aldehyde groups. For comparison, in 5-iodo-1H-indole-3-carbaldehyde, the aldehyde proton appears at δ 9.92 ppm. rsc.org The proton at position 2 of the indole ring is expected to be a singlet in the region of δ 8.2-8.5 ppm. The protons on the benzene (B151609) ring will be influenced by the two bromine substituents, leading to a complex splitting pattern.

The carbon-13 NMR (¹³C NMR) spectrum would provide further confirmation of the structure. The carbonyl carbon of the aldehyde group is expected to resonate in the downfield region, around δ 185 ppm, as observed for 5-iodo-1H-indole-3-carbaldehyde (δ 185.2 ppm). rsc.org The carbons bearing the bromine atoms (C4 and C5) would show shifts characteristic of brominated aromatic carbons. The other carbon signals of the indole ring would be assigned based on established correlations and comparison with data from similar compounds. A study on 5-iodo-1H-indole-3-carbaldehyde provides valuable reference data for the carbon chemical shifts in a halogenated indole-3-carbaldehyde system. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-H) | ~12.0 | - |

| 2 | ~8.3 (s) | ~138 |

| 3 | - | ~118 |

| 3a | - | ~125 |

| 4 | - | ~115 (C-Br) |

| 5 | - | ~117 (C-Br) |

| 6 | ~7.5 (d) | ~124 |

| 7 | ~7.3 (d) | ~114 |

| 7a | - | ~135 |

| CHO | ~10.0 (s) | ~185 |

Note: These are predicted values based on data from related compounds and are subject to experimental verification.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound is expected to be characterized by a sharp absorption band corresponding to the N-H stretching vibration of the indole ring, typically observed in the range of 3200-3400 cm⁻¹. For instance, in a series of novel indole-3-carboxaldehyde (B46971) analogues, the N-H stretch was observed in the region of 3209-3256 cm⁻¹. derpharmachemica.com The carbonyl (C=O) stretching vibration of the aldehyde group would give rise to a strong absorption band in the region of 1650-1680 cm⁻¹. In related indole-3-carboxaldehyde derivatives, this peak is found between 1600-1682 cm⁻¹. derpharmachemica.com Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations would be found in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

The Raman spectrum would provide complementary information, with the aromatic ring vibrations often giving rise to strong signals.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3400 |

| C-H (aromatic) | Stretching | >3000 |

| C=O (aldehyde) | Stretching | 1650-1680 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1350 |

| C-Br | Stretching | <700 |

Note: These are predicted values based on data from related compounds and are subject to experimental verification.

High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₉H₅Br₂NO), the expected exact mass can be calculated. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms.

The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. Common fragmentation pathways for indole-3-carbaldehydes include the loss of the formyl group (CHO) and subsequent fragmentation of the indole ring.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While a specific crystal structure for this compound has not been reported in the searched literature, X-ray crystallography data for related compounds such as 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone and the parent 1H-indole-3-carbaldehyde provide insights into the likely solid-state architecture. nih.govnih.gov

It is anticipated that in the solid state, molecules of this compound would be nearly planar. The crystal packing would likely be dominated by intermolecular hydrogen bonding between the N-H group of the indole ring of one molecule and the carbonyl oxygen atom of the aldehyde group of a neighboring molecule, forming chains or dimeric structures. This is a common feature in the crystal structures of indole-3-carbaldehydes. nih.gov Additionally, halogen bonding involving the bromine atoms could play a role in directing the crystal packing. The presence of two bromine atoms may also lead to π-π stacking interactions between the indole rings of adjacent molecules.

Conformational Analysis and Tautomerism Studies in Solution and Solid States

The conformational flexibility of this compound primarily revolves around the rotation of the aldehyde group relative to the indole ring. Theoretical studies on related indole-3-carbaldehyde derivatives have shown that there is a rotational barrier about the C3-C(aldehyde) bond. nih.gov The planarity of the molecule is generally favored due to conjugation between the aldehyde group and the indole ring. In solution, there may be an equilibrium between different conformers, although one is likely to be predominant.

Tautomerism is another important aspect of indole chemistry. wikipedia.org While the 1H-indole tautomer is the most stable form, prototropic tautomerism can lead to the formation of other tautomers, such as the 3H-indole (indolenine) form. For indole-3-carbaldehyde, the enol tautomer is also a possibility, although the keto form is generally more stable. The presence and relative populations of these tautomers can be influenced by the solvent and pH. tandfonline.com The dibromo substitution at the 4 and 5 positions is expected to influence the electronic properties of the indole ring and could potentially affect the tautomeric equilibrium, although the 1H-indole form is still expected to be the major species.

Theoretical and Computational Chemistry Investigations on 4,5 Dibromo 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and predict the properties of molecules. researchgate.net DFT calculations, often employing functionals like B3LYP, are utilized to optimize the molecular geometry of compounds such as substituted indole-3-carbaldehydes, ensuring the structure corresponds to an energy minimum. researchgate.netresearchgate.netresearchgate.net These optimized structures serve as the foundation for subsequent calculations, including vibrational frequencies, electronic properties, and reactivity analyses. researchgate.netnih.gov For indole (B1671886) derivatives, DFT has been successfully used to study the effects of various substituents on the indole core, providing a reliable framework for understanding the impact of the 4,5-dibromo substitution pattern. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comsapub.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netwuxiapptec.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This facilitates charge transfer within the molecule, enhancing its reactivity. researchgate.net For instance, in a study of 4-nitro-indole-3-carboxaldehyde, a close analog, DFT calculations revealed a significant HOMO-LUMO gap, which underscores the charge transfer that occurs within the molecule. researchgate.net The analysis of 4,5-Dibromo-1H-indole-3-carbaldehyde would similarly involve calculating the energies of its HOMO and LUMO to determine its kinetic stability and predict its behavior in chemical reactions. The electron-withdrawing nature of the bromine atoms is expected to influence these energy levels significantly.

Table 1: Representative Frontier Molecular Orbital Data for an Indole-3-Carbaldehyde Analog

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.9 |

| ELUMO | -3.0 |

| Energy Gap (ΔE) | 3.9 |

Note: Data is illustrative and based on typical values for substituted indoles.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net It provides a detailed picture of charge transfer, hyperconjugation, and delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. rsc.org The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the strength of the interaction.

Table 2: Illustrative NBO Analysis for Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N5 | π*(C1-C2) | 15.2 |

| LP(2) O11 | σ*(C10-H12) | 2.5 |

| π(C3-C4) | π*(C1-C2) | 22.8 |

Note: Data is representative for a substituted indole-3-carbaldehyde structure. LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent intermediate potential.

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom of the aldehyde group, making it a primary site for electrophilic interactions. researchgate.net Conversely, the hydrogen atom of the indole N-H group would likely exhibit a positive potential, indicating a site for nucleophilic interaction. mdpi.com The bromine atoms would also influence the electrostatic potential of the benzene (B151609) ring. This visual representation of reactivity provides crucial information for predicting how the molecule will interact with other chemical species and biological targets. researchgate.net

Computational Prediction of Spectroscopic Properties and Experimental Validation

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their vibrational (FT-IR and Raman) and electronic (UV-Visible) spectra. mdpi.com Theoretical calculations of vibrational frequencies, after appropriate scaling, often show excellent agreement with experimental data, aiding in the assignment of complex spectra. researchgate.netmdpi.com Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic transitions and predict UV-Visible absorption spectra. researchgate.net

For substituted indole-3-carbaldehydes, studies have demonstrated a strong correlation between computed and experimental spectroscopic data. researchgate.netresearchgate.net Theoretical calculations for this compound would involve optimizing its geometry and then computing its harmonic frequencies and electronic absorption wavelengths. mdpi.com Comparing these predicted spectra with experimentally recorded FT-IR, FT-Raman, and UV-Vis spectra serves to validate the computational model and provides a comprehensive understanding of the molecule's structural and electronic properties. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govajchem-a.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. ajchem-a.com Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time. researchgate.net

Indole derivatives are known to exhibit a wide range of biological activities, and molecular docking studies are often employed to explore their interactions with specific protein targets. nih.govrsc.org For this compound, docking simulations could be performed against various enzymes or receptors to predict its binding affinity and interaction modes. nih.gov These simulations would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. Such in-silico studies are invaluable for rationalizing the molecule's potential therapeutic effects and guiding further experimental investigation. researchgate.net

Applications in Medicinal Chemistry Research and Drug Discovery

Role as a Privileged Synthetic Scaffold for the Design of Bioactive Compounds

The indole (B1671886) ring system is widely recognized as a "privileged scaffold" in drug discovery. This designation stems from its ability to bind to a diverse range of biological targets with high affinity, mimicking the structure of proteins and reversibly binding to enzymes. nih.gov The indole nucleus is a core component of numerous natural products, including alkaloids and the essential amino acid tryptophan, as well as many synthetic drugs. nih.govresearchgate.net

4,5-Dibromo-1H-indole-3-carbaldehyde leverages this privileged structure. The aldehyde group at the C-3 position is a particularly valuable functional handle, readily undergoing C-C and C-N coupling reactions, as well as reductions, to serve as a key intermediate in the synthesis of a wide array of biologically active compounds and complex indole alkaloids. researchgate.netresearchgate.net The presence of bromine atoms at the 4 and 5 positions further modulates the electronic properties of the indole ring and provides additional sites for potential interactions with biological targets or for further chemical modification. This dibrominated scaffold is thus a crucial starting material for generating diverse heterocyclic derivatives with potential therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. researchgate.netnih.gov

Design and Synthesis of this compound Derived Libraries for Biological Screening

The versatility of this compound makes it an ideal starting material for the construction of compound libraries for high-throughput biological screening. The reactive aldehyde function allows for the straightforward synthesis of a multitude of derivatives through various chemical transformations.

Key synthetic strategies include:

Schiff Base Formation: Condensation of the aldehyde with various primary amines or hydrazines yields a diverse range of imines and hydrazones. For instance, reactions with thiosemicarbazides produce thiosemicarbazone derivatives, which have been investigated for various biological activities. Similarly, reactions with substituted hydrazines can yield hydrazine (B178648) derivatives. scirp.org

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), provides access to α,β-unsaturated systems, which are precursors to other complex heterocycles. scirp.org

Multicomponent Reactions (MCRs): The indole-3-carbaldehyde core is an excellent substrate for MCRs, which allow for the rapid assembly of complex molecules in a single step, generating significant molecular diversity. researchgate.net

Synthesis of Fused Heterocycles: The scaffold can be used to synthesize more complex, fused heterocyclic systems. For example, reaction with anthranilamide can produce 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, which have shown antibacterial activity. nih.gov

These synthetic routes enable the creation of large libraries of compounds where the substituents on the indole nitrogen, the modifications at the aldehyde position, and the nature of the appended moieties can be systematically varied to explore the chemical space around the 4,5-dibromo-1H-indole core.

| Derivative Class | General Synthetic Reaction | Potential Biological Activities | Reference |

|---|---|---|---|

| Thiosemicarbazones | Condensation with thiosemicarbazides | Antioxidant, Anticholinesterase | |

| Quinazolinones | Reaction with anthranilamide | Antibacterial (including MRSA) | nih.gov |

| Thiazolidinones | Reaction with rhodanine-3-acetic acid | Antimicrobial | scirp.org |

| Pyrazolones | Condensation with pyrazol-3-ones | Antimicrobial | scirp.org |

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds derived from the this compound scaffold. These studies systematically investigate how modifications to the molecule's structure affect its biological potency and selectivity.

Key focal points for SAR studies on this scaffold include:

Substitution on the Indole Ring: The bromine atoms at positions 4 and 5 are significant. Halogenation, particularly with bromine or chlorine, has been shown to enhance the potency of various bioactive scaffolds. nih.gov For example, in a series of indenoindole inhibitors of protein kinase CK2, the introduction of four bromine atoms significantly boosted potency, with the halogens forming additional stabilizing interactions within the ATP binding pocket. nih.gov SAR studies on other indole series have also shown that halogen substitution at the C5 position can enhance potency for targets like the CB1 receptor. nih.gov

Modification of the C-3 Position: The aldehyde group is a primary point of diversification. Converting it to various Schiff bases, oximes, or incorporating it into larger heterocyclic systems dramatically influences activity. For instance, in a series of N-substituted indole-3-carbaldehyde oximes, specific isomers showed potent urease inhibitory activity. mdpi.com

Substitution on the Indole Nitrogen (N-1): Alkylation or arylation at the N-1 position is a common strategy to modulate lipophilicity and introduce new binding interactions. Studies on indole-based HIV-1 fusion inhibitors showed that the nature of the substituent at this position was critical for antiviral activity. nih.gov

A study on 5-bromoindole (B119039) derivatives of phytoalexins revealed that introducing substituted phenylamino (B1219803) groups enhanced antiproliferative effects against cancer cell lines. beilstein-archives.org This highlights that systematic modification of substituents, guided by SAR principles, can lead to the development of highly potent and selective agents based on the brominated indole core.

Exploration of Molecular Mechanisms of Action (e.g., enzyme inhibition, protein interactions)

Derivatives of the this compound scaffold have been shown to exert their biological effects through various molecular mechanisms, primarily involving specific interactions with proteins and the inhibition of enzyme activity.

Enzyme Inhibition: The indole scaffold is a versatile framework for designing enzyme inhibitors.

Protein Kinase Inhibition: Polyhalogenated scaffolds are particularly effective as protein kinase inhibitors. A study on the brominated indenoindole MC11 demonstrated potent inhibition of protein kinase CK2, a key target in oncology. Co-crystallography revealed that the bromine atoms enhance binding stability within the enzyme's ATP pocket. nih.gov

Carboxylesterase (CE) Inhibition: Isatins (indole-2,3-diones), which are structurally related to the indole core, have been identified as potent and specific inhibitors of carboxylesterases, enzymes involved in the metabolism of numerous drugs. nih.gov

Urease Inhibition: N-substituted indole-3-carbaldehyde oxime derivatives have been synthesized and evaluated as inhibitors of urease from Helicobacter pylori, a key enzyme in the pathogenesis of gastrointestinal infections. mdpi.com

Protein-Protein Interactions: The indole nucleus can disrupt protein-protein interactions that are critical for disease progression.

HIV-1 Fusion Inhibition: Bisindole derivatives have been developed as small-molecule HIV-1 fusion inhibitors. nih.gov They target a conserved hydrophobic pocket on the gp41 protein, preventing the conformational changes necessary for the virus to fuse with host cells. SAR studies have refined these compounds to achieve submicromolar activity. nih.gov

Elastase Interaction: Indole-3-carbinol (B1674136), a related compound, acts as a non-competitive allosteric inhibitor of human neutrophil elastase. Computational simulations identified a potential binding site on the enzyme's external surface, distinct from the catalytic site. nih.gov

The ability of the indole scaffold to engage in hydrogen bonding, dipole-dipole, and π-π stacking interactions allows its derivatives to bind effectively to a wide range of biological macromolecules, leading to the modulation of their function. researchgate.netresearchgate.net

| Target Class | Specific Target Example | Mechanism of Action | Reference |

|---|---|---|---|

| Enzyme | Protein Kinase CK2 | ATP-competitive inhibition | nih.gov |

| Enzyme | Urease (H. pylori) | Active site inhibition | mdpi.com |

| Enzyme | Carboxylesterases (CE) | Enzyme inhibition | nih.gov |

| Viral Protein | HIV-1 gp41 | Inhibition of protein conformational change | nih.gov |

| Protease | Human Neutrophil Elastase | Allosteric inhibition | nih.gov |

Development of Precursors for Indole Alkaloid Synthesis and Analogues

Indole-3-carbaldehyde and its derivatives are fundamental precursors in the total synthesis of complex indole alkaloids, a large class of natural products with over 4,100 known compounds and a wide spectrum of pharmacological activities. researchgate.netresearchgate.netrsc.orgencyclopedia.pub The aldehyde functionality at the C-3 position is a critical electrophilic site for constructing the intricate ring systems found in many alkaloids.

The 4,5-dibromo substitution pattern is particularly relevant to the synthesis of marine-derived indole alkaloids, which frequently feature bromine atoms. nih.gov For example, Tanjungides A and B are dibrominated indole enamides isolated from a tunicate with significant cytotoxicity against human tumor cell lines. nih.gov The synthesis of such compounds and their analogues can strategically employ starting materials like this compound.

Classic synthetic strategies for alkaloid synthesis that can utilize this precursor include:

Fischer Indole Synthesis: While used to construct the indole ring itself, the principles can be adapted in multi-step syntheses. rsc.org

Pictet-Spengler Reaction: This reaction, between a tryptamine (B22526) derivative and an aldehyde, is a cornerstone of indole alkaloid synthesis for forming tetrahydro-β-carboline systems. rsc.org

Heck Alkylation and other Palladium-Catalyzed Couplings: These modern synthetic methods can be used to elaborate the indole core and build complexity. rsc.org

By providing a pre-functionalized and halogenated indole core, this compound serves as a valuable and efficient starting point for the modular assembly of diverse and potent indole alkaloids and their synthetic analogues. nih.gov

Applications in Materials Science and Advanced Functional Materials

Integration into Organic Electronic and Optoelectronic Materials

The indole (B1671886) scaffold is a key component in many organic electronic materials due to its electron-rich nature and ability to facilitate charge transport. The introduction of bromine atoms and a carbaldehyde group to this core, as in 4,5-Dibromo-1H-indole-3-carbaldehyde, can significantly modulate its electronic properties, making it a candidate for use in organic electronics. Halogenation is a known strategy to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic semiconductors. acs.org The strong electron-withdrawing nature of the bromine atoms and the carbaldehyde group is expected to lower both the HOMO and LUMO levels of the indole system. This can improve the material's stability against oxidation and potentially tune its charge injection and transport properties in electronic devices.

The aldehyde functionality provides a convenient handle for further chemical modification, allowing for the synthesis of more complex conjugated systems. For instance, it can undergo condensation reactions to extend the π-conjugation, a key factor for achieving high charge carrier mobility and desired optical properties in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). While direct studies on this compound are limited, research on other indole-based oligomers has demonstrated their potential as light-emitting materials. nih.gov The introduction of bromine could further lead to materials with interesting photophysical properties, including phosphorescence, which is valuable for high-efficiency OLEDs.

Below is a table summarizing the potential effects of the functional groups in this compound on its electronic properties, based on general principles observed in related organic materials.

| Functional Group | Potential Effect on Electronic Properties | Rationale |

| Indole Core | Good hole-transporting characteristics | The indole ring system is electron-rich and can be easily oxidized. |

| 4,5-Dibromo Substituents | Lowering of HOMO/LUMO levels, increased stability | Bromine is an electron-withdrawing group that can enhance air stability. acs.org |

| 3-Carbaldehyde Group | Further tuning of energy levels, site for π-extension | The aldehyde group is electron-withdrawing and provides a reactive site for creating larger conjugated molecules. |

Use in Supramolecular Chemistry and Self-Assembly Processes

The bromine atoms on the indole ring of this compound can act as halogen bond donors. Halogen bonding is a highly directional and specific non-covalent interaction that has been increasingly utilized in crystal engineering and supramolecular chemistry to control the self-assembly of molecules into well-defined architectures. mdpi.comnih.gov The ability of bromine to form halogen bonds with electron-donating atoms (such as oxygen, nitrogen, or even other halogens) can be exploited to guide the formation of one-, two-, or three-dimensional supramolecular structures.

The planarity of the indole ring system also promotes π-π stacking interactions, another important driving force for self-assembly. The combination of halogen bonding and π-π stacking can lead to complex and robust supramolecular assemblies with potential applications in areas such as sensing, catalysis, and porous materials. The aldehyde group can also participate in hydrogen bonding, further directing the self-assembly process. Research on other halogenated organic molecules has demonstrated the power of these interactions in creating ordered structures. mdpi.com

The following table outlines the key intermolecular interactions that could govern the self-assembly of this compound.

| Type of Interaction | Molecular Origin | Potential Supramolecular Outcome |

| Halogen Bonding | Electrophilic region on bromine atoms interacting with nucleophiles. nih.gov | Directional and specific ordering of molecules into chains, sheets, or networks. |

| π-π Stacking | Overlap of π-orbitals of the indole rings. | Formation of columnar or lamellar structures. |

| Hydrogen Bonding | Interaction between the N-H of the indole and the aldehyde oxygen, or with solvent/other molecules. | Dimerization or formation of extended hydrogen-bonded chains. |

| Dipole-Dipole Interactions | Permanent dipole moment arising from the polar aldehyde group and C-Br bonds. | Contribution to the overall packing and stability of the assembly. |

Precursors for Polymeric and Oligomeric Systems with Tailored Properties

The aldehyde functionality of this compound makes it a valuable precursor for the synthesis of novel polymers and oligomers. Through reactions such as Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensation, the aldehyde can be readily converted into a vinyl group, which can then be polymerized or used to extend the conjugation length of an oligomer. This approach allows for the systematic design of materials with tailored electronic and optical properties. For example, the synthesis of indole-based light-emitting oligomers has been achieved through such olefination reactions starting from indole aldehydes. nih.gov

The presence of two bromine atoms on the indole ring opens up the possibility of using this compound in cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These powerful synthetic methods would allow for the incorporation of the 4,5-dibromoindole unit into the backbone of conjugated polymers. The resulting polymers would be expected to have interesting electronic properties due to the electron-deficient nature of the dibrominated indole unit. The specific substitution pattern could also influence the polymer's morphology and solubility. While the oligomerization of indole-3-carbinol (B1674136) (a related compound) has been studied, nih.gov the polymerization of its dibrominated aldehyde derivative remains an area for future exploration.

The table below summarizes potential polymerization and oligomerization strategies for this compound and the anticipated properties of the resulting materials.

| Synthetic Strategy | Reactive Site(s) | Resulting Material | Potential Properties and Applications |

| Condensation Polymerization | 3-Carbaldehyde | Poly(indole vinylene) derivatives | Conjugated polymers for organic electronics, sensors. |

| Cross-Coupling Polymerization | 4,5-Dibromo positions | Conjugated polymers containing indole units | Materials for organic photovoltaics, field-effect transistors. |

| Synthesis of Discrete Oligomers | Both aldehyde and bromo- positions | Well-defined oligomers with varying conjugation lengths | Model compounds for studying structure-property relationships, emissive materials for OLEDs. nih.gov |

Emerging Research Directions and Future Perspectives for 4,5 Dibromo 1h Indole 3 Carbaldehyde

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites—the N-H group, the aldehyde function, and the two C-Br bonds—on the 4,5-Dibromo-1H-indole-3-carbaldehyde scaffold presents a significant challenge and a substantial opportunity for synthetic chemists. Future research will undoubtedly gravitate towards the development of novel chemo- and regioselective functionalization strategies to unlock the full potential of this molecule.

Key research objectives in this area will include:

Orthogonal Protection-Deprotection Schemes: Designing robust methods to selectively protect the aldehyde and N-H functionalities, thereby allowing for the specific modification of the C-Br bonds through reactions like Suzuki, Stille, or Sonogashira cross-coupling.

Directed C-H Functionalization: Exploring modern catalytic methods to selectively functionalize the C-2, C-6, and C-7 positions of the indole (B1671886) ring, which would provide access to a vastly expanded chemical space.

Selective Bromine Manipulation: Investigating conditions for the selective mono-functionalization at either the C-4 or C-5 position, leveraging subtle differences in their electronic environments.

These advanced synthetic strategies will be crucial for creating libraries of complex derivatives for subsequent evaluation in various applications.

| Reactive Site | Potential Transformation | Anticipated Challenge |

| N-H of Indole | N-alkylation, N-arylation, N-acylation | Balancing reactivity with other sites |

| C=O of Aldehyde | Reductive amination, Wittig reaction, Knoevenagel condensation | Maintaining aldehyde integrity during other modifications |

| C4-Br & C5-Br | Palladium-catalyzed cross-coupling, Lithiation-substitution | Achieving regioselectivity between the C4 and C5 positions |

| C2, C6, C7 C-H bonds | Direct C-H activation and functionalization | Overcoming the inherent reactivity of other functional groups |

Integration into Catalytic Systems and Methodologies

The unique electronic properties imparted by the two bromine atoms, which are electron-withdrawing, suggest that this compound and its derivatives could serve as valuable components in catalytic systems.

Future research is anticipated in the following areas:

Ligand Development: The indole scaffold can be elaborated into sophisticated ligands for transition metal catalysis. The dibromo-substitution pattern can be used to tune the steric and electronic properties of these ligands, potentially leading to catalysts with enhanced activity, selectivity, or stability.

Organocatalysis: Derivatives of this compound could be designed to act as organocatalysts, for instance, in asymmetric reactions where the indole nitrogen or a modified aldehyde group participates in the catalytic cycle.

Photoredox Catalysis: The electron-deficient nature of the aromatic system could be exploited in photoredox catalysis, where the molecule might act as a photosensitizer or a redox-active substrate in novel chemical transformations.

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. For this compound, in silico methods will be pivotal in guiding synthetic efforts and predicting molecular properties. researchgate.net

Key applications will include:

De Novo Drug Design: Using the dibromoindole scaffold as a starting point, computational algorithms can design novel derivatives with high predicted affinity and selectivity for specific biological targets.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to understand the mechanisms of regioselective functionalization reactions, helping chemists to optimize reaction conditions and improve yields. researchgate.net

Prediction of Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) models can predict properties such as solubility, lipophilicity, and metabolic stability for virtual libraries of derivatives, prioritizing the synthesis of compounds with drug-like characteristics.

Sustainable Synthesis and Biocatalytic Approaches

In line with the growing emphasis on green chemistry, future synthetic routes towards this compound and its derivatives will increasingly focus on sustainability. beilstein-journals.orgresearchgate.net

Promising research directions are:

Biocatalysis: The use of enzymes to perform specific chemical transformations offers a green alternative to traditional chemical methods. astrazeneca.com Research into enzymes that can selectively halogenate or functionalize the indole nucleus could provide an environmentally benign route to this compound. astrazeneca.com

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability compared to batch processes. Developing flow-based methods for the synthesis and derivatization of this compound is a likely future trend.

Use of Greener Solvents and Reagents: A consistent effort will be made to replace hazardous solvents and reagents with more sustainable alternatives throughout the synthetic sequences.

| Approach | Description | Potential Advantage |

| Biocatalysis | Use of enzymes (e.g., halogenases, oxidoreductases) for synthesis. astrazeneca.com | High selectivity, mild reaction conditions, reduced waste. astrazeneca.com |

| Flow Chemistry | Performing reactions in continuous-flow reactors. | Enhanced safety, better process control, easier scalability. |

| Green Solvents | Replacing traditional organic solvents with water, supercritical fluids, or bio-based solvents. | Reduced environmental impact and toxicity. |

Exploration of Novel Bioactivities and Target Identification

Indole-3-carbaldehyde derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govsemanticscholar.org The introduction of two bromine atoms in this compound is a well-established strategy in medicinal chemistry to potentially enhance potency and modulate pharmacokinetic properties.

Future research will focus on:

Broad-Spectrum Bioactivity Screening: Systematically screening the compound and its derivatives against a diverse range of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes involved in disease.

Target Identification and Validation: For bioactive derivatives, identifying the specific molecular target (e.g., a protein or enzyme) is a critical step. Techniques such as affinity chromatography, proteomics, and genetic approaches will be employed.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular studies will be necessary to elucidate the precise mechanism by which the compound exerts its biological effect.

Multidisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The most exciting future prospects for this compound lie at the interface of synthetic chemistry and chemical biology. Synthetic chemists can create molecular tools based on this scaffold, which can then be used by chemical biologists to probe and understand complex biological systems.

Collaborative efforts will likely include:

Development of Chemical Probes: Synthesizing derivatives that incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups. These probes can be used for applications such as cellular imaging, target engagement studies, and identifying protein-protein interactions.

Fragment-Based Drug Discovery: Using the this compound core as a fragment for screening against pharmaceutically relevant targets. Hits can then be elaborated into more potent lead compounds through structure-guided design.

Creation of Bioactive Hybrids: Covalently linking the dibromoindole scaffold to other known pharmacophores to create hybrid molecules with potentially synergistic or novel modes of action. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-Dibromo-1H-indole-3-carbaldehyde, and how can purity be optimized?

- Methodology : Bromination of indole-3-carbaldehyde precursors using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperature (0–25°C) is common. Post-synthetic purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

- Key Data : Typical yields range from 60–75%, with purity >95% confirmed via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How is structural characterization performed for brominated indole derivatives like this compound?

- Methodology :

- NMR : - and -NMR in DMSO-d6 to resolve aldehyde protons (δ ~10.2 ppm) and bromine-induced deshielding effects .

- X-ray Crystallography : SHELX software refines crystal structures, with emphasis on resolving bromine-heavy atom positions and hydrogen-bonding networks .

- IR Spectroscopy : Confirms aldehyde C=O stretch (~1680 cm) and indole N-H stretch (~3400 cm) .

Advanced Research Questions

Q. How do competing bromination pathways affect regioselectivity in synthesizing 4,5-dibromo derivatives?

- Methodology :

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic aromatic substitution (EAS) sites. Bromine’s steric and electronic effects favor C4/C5 positions over C2/C7 .

- Experimental Validation : Competitive bromination studies using mono-bromo intermediates (e.g., 5-bromoindole-3-carbaldehyde) under identical conditions to track selectivity .

Q. How can inconsistent -NMR data for this compound in different solvents be resolved?

- Methodology :

- Solvent Screening : Compare DMSO-d6 vs. CDCl3 spectra to assess tautomerization (e.g., aldehyde ↔ enol forms).

- 2D NMR : - HSQC identifies coupling between aldehyde protons and adjacent carbons, resolving ambiguities .

Q. What strategies mitigate crystallographic disorder in brominated indole structures?

- Methodology :

- SHELXL Refinement : Use TWIN and BASF commands to model twinning or disorder in heavy-atom (Br) positions .

- Low-Temperature Data Collection : Reduces thermal motion artifacts, improving R-factor convergence (<5% for high-resolution datasets) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.